(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is usually achieved through a series of reactions including condensation and reduction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-3-carboxylic acid hydrochloride: Similar structure but with a different position of the carboxylic acid group.
(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
(2R,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-5-1-2-8(6)4-5;/h5-6H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOZJQLXLSYNO-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]1C[C@@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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